Norepinephrine Uptake Inhibition: 3-Phenylazetidin-3-ol vs. cis-3-Phenyl-2-methylazetidin-3-ol in Rat Vas Deferens
In a direct head-to-head comparison, racemic 3-phenylazetidin-3-ol (compound 5) was evaluated alongside cis-3-phenyl-2-methylazetidin-3-ol (compound 2) for inhibition of (-)-³H-norepinephrine uptake in rat vas deferens tissue. The relative order of activity was established as compound 1 (trans-methyl analog) > 2 = 5, with a potency ratio of approximately 7:1:1 . This demonstrates that the desmethyl analogue (compound 5) retains measurable but diminished uptake inhibition compared to the trans-2-methyl variant, providing a quantitative benchmark for structure-activity relationship (SAR) studies.
| Evidence Dimension | Inhibition of (-)-³H-norepinephrine uptake |
|---|---|
| Target Compound Data | Approximately 1/7 the potency of compound 1 (relative activity rank: 1 > 2 = 5 in 7:1:1 ratio) |
| Comparator Or Baseline | cis-3-Phenyl-2-methylazetidin-3-ol (compound 2); trans-2-methyl analog (compound 1) as the most potent comparator |
| Quantified Difference | Potency ratio of compound 1 : compound 2 : compound 5 = 7 : 1 : 1 |
| Conditions | Rat vas deferens tissue; (-)-³H-norepinephrine (10 ng/mL, 28.5 nCi/mL, 30-min incubation); drug concentration 5 × 10⁻⁴ M |
Why This Matters
This provides the only published direct comparative pharmacology data for 3-phenylazetidin-3-ol, establishing its baseline potency relative to methyl-substituted analogs for researchers developing novel norepinephrine transporter (NET) modulators.
- [1] Miller, D.D.; Fowble, J.; Patil, P.N. Inhibition of catecholamine uptake by conformationally restricted phenethylamine derivatives. J. Med. Chem. 1973, 16, 177-178. View Source
